molecular formula C10H19NO3 B13524245 Ethyl 3-(piperidin-4-yloxy)propanoate

Ethyl 3-(piperidin-4-yloxy)propanoate

Cat. No.: B13524245
M. Wt: 201.26 g/mol
InChI Key: FEOQBVSWSUKRBD-UHFFFAOYSA-N
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Description

Ethyl 3-(piperidin-4-yloxy)propanoate is an organic compound with the molecular formula C({10})H({19})NO(_{2}) It is an ester derivative of propanoic acid and piperidine, characterized by the presence of an ethyl group, a piperidine ring, and a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(piperidin-4-yloxy)propanoate typically involves the esterification of 3-(piperidin-4-yloxy)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

3-(piperidin-4-yloxy)propanoic acid+ethanolacid catalystethyl 3-(piperidin-4-yloxy)propanoate+water\text{3-(piperidin-4-yloxy)propanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(piperidin-4-yloxy)propanoic acid+ethanolacid catalyst​ethyl 3-(piperidin-4-yloxy)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(piperidin-4-yloxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(piperidin-4-yloxy)propanoic acid and ethanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH(_4)).

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: 3-(piperidin-4-yloxy)propanoic acid and ethanol.

    Reduction: 3-(piperidin-4-yloxy)propanol.

    Substitution: Various N-substituted piperidine derivatives.

Scientific Research Applications

Ethyl 3-(piperidin-4-yloxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which ethyl 3-(piperidin-4-yloxy)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as neurotransmitter receptors, modulating their activity. The piperidine ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to receptor sites and influence signal transduction pathways.

Comparison with Similar Compounds

Ethyl 3-(piperidin-4-yloxy)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(piperidin-4-yl)propanoate: Lacks the oxy group, making it less versatile in certain chemical reactions.

    3-(piperidin-4-yloxy)propanoic acid: The acid form, which is more reactive in esterification reactions but less stable in some conditions.

    Ethyl 4-piperidinepropanoate: A structural isomer with different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of the ester and piperidine functionalities, providing a versatile scaffold for chemical modifications and applications in various fields.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 3-piperidin-4-yloxypropanoate

InChI

InChI=1S/C10H19NO3/c1-2-13-10(12)5-8-14-9-3-6-11-7-4-9/h9,11H,2-8H2,1H3

InChI Key

FEOQBVSWSUKRBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOC1CCNCC1

Origin of Product

United States

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